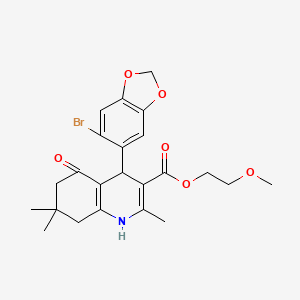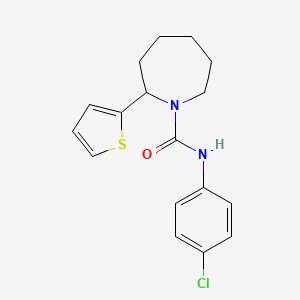![molecular formula C15H12N4O2S B4975458 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4975458.png)
6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, also known as FMMDTB, is a chemical compound that belongs to the class of benzoxazepines. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis. Furthermore, 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, indicating its potential as an anti-inflammatory and antioxidant agent.
Biochemical and Physiological Effects:
6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-tumor activity of 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. Additionally, 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, indicating its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several advantages for laboratory experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits potent biological activity at low concentrations, allowing for the use of lower doses in experiments. However, 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been extensively studied.
Direcciones Futuras
There are several future directions for the study of 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One potential area of research is the development of new drugs based on the structure of 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine and its potential side effects and toxicity. Furthermore, the use of 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Finally, the development of new synthetic methods for 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine may improve its yield and purity, making it more accessible for research and drug development purposes.
Conclusion:
In conclusion, 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a promising chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its potent antitumor, antimicrobial, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects and toxicity. The future directions for the study of 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine are numerous, and its potential for use in combination with other drugs or therapies further enhances its potential as a valuable tool in the fight against cancer and other diseases.
Métodos De Síntesis
6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be synthesized through a multi-step process involving the reaction of 2-furylamine with 2-chloro-1,3,5-triazine, followed by the reaction with methyl mercaptan and 2-amino-4-methylphenol. The final product is obtained through the cyclization of the intermediate compound. This synthesis method has been optimized to produce high yields of 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine with excellent purity.
Aplicaciones Científicas De Investigación
6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
6-(furan-2-yl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-22-15-17-14-12(18-19-15)9-5-2-3-6-10(9)16-13(21-14)11-7-4-8-20-11/h2-8,13,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVGELXLLZRJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CO4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4975385.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4975393.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine](/img/structure/B4975397.png)


![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate](/img/structure/B4975423.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4975430.png)
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4975466.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4975471.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B4975474.png)
![3-(4-methoxyphenyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975477.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B4975485.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4975487.png)